molecular formula C12H17NO2 B061072 4-(4-Methoxyphenoxy)piperidine CAS No. 162402-33-7

4-(4-Methoxyphenoxy)piperidine

Cat. No.: B061072
CAS No.: 162402-33-7
M. Wt: 207.27 g/mol
InChI Key: HRMYEAQYLDCUGG-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)piperidine is an organic compound with the molecular formula C12H17NO2 It is a piperidine derivative where the piperidine ring is substituted with a 4-methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Methoxyphenoxy)piperidine can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxyphenol with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenoxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 4-(4-Hydroxyphenoxy)piperidine.

    Reduction: 4-(4-Methoxyphenyl)piperidine.

    Substitution: Various substituted piperidine derivatives depending on the substituent used.

Scientific Research Applications

4-(4-Methoxyphenoxy)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)piperidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenoxy)piperidine
  • 4-(4-Methoxyphenyl)piperidine
  • 4-(4-Fluorophenoxy)piperidine

Uniqueness

4-(4-Methoxyphenoxy)piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

4-(4-methoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMYEAQYLDCUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392213
Record name 4-(4-methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162402-33-7
Record name 4-(4-methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-p-methoxyphenyl-5(S)-[(4-p-methoxyphenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 249°-250°; [α]D =-27.8° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-p-methoxyphenoxypiperidino)methyl]-2-oxazolidinone
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reactant
Reaction Step One
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